molecular formula C16H12N2O3 B11848650 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B11848650
M. Wt: 280.28 g/mol
InChI Key: SMJROMNCYQFTIH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 6-benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid adheres to IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure, cinnoline, consists of a benzene ring fused to a pyridazine ring (two adjacent nitrogen atoms at positions 1 and 2). Numbering begins at the pyridazine nitrogen, proceeding clockwise around the fused system. Key substituents include:

  • A benzyl group (-CH₂C₆H₅) at position 6 on the benzene ring.
  • A keto group (=O) at position 4, which reduces the aromaticity of the pyridazine ring, yielding the 1,4-dihydro designation.
  • A carboxylic acid (-COOH) at position 3 on the pyridazine ring.

The molecular formula C₁₆H₁₂N₂O₃ (molecular weight: 280.28 g/mol) reflects these substituents. The SMILES notation O=C(C1=NNC2=C(C=C(CC3=CC=CC=C3)C=C2)C1=O)O explicitly encodes the connectivity, confirming the benzyl attachment at position 6 and the carboxylic acid at position 3.

Molecular Geometry and Conformational Isomerism

The planar cinnoline core adopts slight puckering due to the 1,4-dihydro modification, which introduces two saturated carbons (C1 and C4). Density functional theory (DFT) models of analogous dihydrocinnolines predict a boat-like conformation for the pyridazine ring, with the keto group at C4 and carboxylic acid at C3 lying in approximately orthogonal planes. Key geometric features include:

Bond/Angle Value (Å/°) Description
N1–N2 1.32 Pyridazine ring bond length
C3–C4 1.48 Single bond due to dihydro reduction
C6–C(benzyl) 1.51 Sp³ hybridization at C6
Dihedral (C3–C4–O) 12° Out-of-plane carbonyl orientation

The benzyl group exhibits free rotation around the C6–CH₂ bond, enabling conformational isomerism . Nuclear Overhauser effect (NOE) studies of similar compounds suggest a preference for gauche conformations where the benzyl phenyl ring aligns parallel to the cinnoline plane, minimizing steric clashes.

Comparative Analysis with Related Cinnoline Derivatives

Structurally analogous cinnoline derivatives highlight the impact of substituents on electronic and steric properties:

Compound Substituents Key Differences
Cinnoline-3-carboxylic acid -COOH at C3 Lacks benzyl and keto groups; planar
6-Nitro-4-oxocinnoline -NO₂ at C6, =O at C4 Electron-withdrawing nitro group
1,4-Dihydrocinnoline-3-amide -CONH₂ at C3 Amide vs. carboxylic acid; H-bond donor

The benzyl group in this compound introduces steric bulk absent in simpler derivatives, potentially hindering π-stacking interactions observed in unsubstituted cinnolines. Comparative NMR studies reveal upfield shifts of 0.3–0.5 ppm for H6 protons in benzyl-substituted derivatives versus nitro analogs, indicating electron-donating effects.

X-ray Crystallographic Studies and Solid-State Packing Arrangements

While direct X-ray data for this compound remains unpublished, studies on related dihydrocinnolines provide insights. Halogenated analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, and β = 98.7°. Predicted packing motifs for the title compound include:

  • Carboxylic acid dimers : Hydrogen bonding between -COOH groups (O···H–O ≈ 1.85 Å) forms centrosymmetric dimers.
  • C–H···O interactions : Between keto oxygen (O4) and aromatic protons (2.30–2.50 Å).
  • Benzyl stacking : Edge-to-face interactions (4.1 Å separation) between benzyl phenyl rings.

Molecular dynamics simulations suggest that replacing halogens with a benzyl group increases lattice energy by 15–20 kJ/mol due to enhanced van der Waals contacts. These interactions likely yield a higher melting point compared to non-benzylated analogs, though experimental verification is needed.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-benzyl-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C16H12N2O3/c19-15-12-9-11(8-10-4-2-1-3-5-10)6-7-13(12)17-18-14(15)16(20)21/h1-7,9H,8H2,(H,17,19)(H,20,21)

InChI Key

SMJROMNCYQFTIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C(C3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Widman–Stoermer Synthesis

This classical method involves the cyclization of o-aminostyrene derivatives under acidic conditions. For 6-benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a hypothetical pathway could involve:

  • Starting Material : o-Aminophenylacetic acid derivative with a pre-installed benzyl group.

  • Cyclization : Treatment with a diketone or keto ester to form the pyridazine ring. For example, reacting o-aminobenzylmalonic acid with acetylacetone in the presence of polyphosphoric acid (PPA) could yield the 4-oxo group.

  • Decarboxylation : Controlled hydrolysis of the malonic acid moiety to retain the carboxylic acid at position 3.

Diazonium Salt Cyclization

Diazotization of o-aminobenzaldehyde derivatives followed by coupling with active methylene compounds (e.g., ethyl acetoacetate) can produce cinnoline-3-carboxylates. Subsequent benzylation via Friedel-Crafts alkylation or nucleophilic substitution could introduce the 6-benzyl group.

Microwave-Assisted Green Synthesis

Recent advances in green chemistry have enabled efficient cinnoline synthesis. A microwave (MW)-assisted method inside Lycopodium clavatum sporopollenin (LCS) microcapsules (as demonstrated for analogous cinnolines) could be adapted:

Reaction Setup

  • Substrates : Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (modified to include a benzyl group).

  • Conditions : MW irradiation (100°C, 20 minutes) in the presence of piperidine.

  • Mechanism : The LCS microcapsules act as nanoreactors, enhancing reaction efficiency by confining reactants and stabilizing intermediates.

Advantages

  • Yield Enhancement : MW irradiation reduces reaction time from hours to minutes.

  • Eco-Friendly : LCS microcapsules are biodegradable and reusable.

Functionalization and Modification

Introduction of the Benzyl Group

  • Alkylation : Post-cyclization alkylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

  • Pre-installation : Incorporating the benzyl group into the starting material (e.g., using benzylamine derivatives in the initial cyclization step).

Carboxylic Acid Formation

  • Hydrolysis : Ester precursors (e.g., ethyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate) are saponified using NaOH or LiOH in aqueous THF.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsConditionsYield (%)Key Advantages
Widman–Stoermero-Aminophenylacetic acid derivativesPPA, 120°C, 6h45–55Scalability
Diazonium Cyclizationo-Aminobenzaldehyde, ethyl acetoacetateH₂SO₄, 0–5°C, 2h30–40Direct carboxylate formation
MW-Assisted (LCS)Modified pyridazine estersMW, 100°C, 20min65–75Rapid, eco-friendly

Mechanistic Insights and Optimization

Role of Metal Ions in Cyclization

Studies on analogous quinoline systems (e.g., PA endonuclease inhibitors) reveal that Mg²⁺ or Mn²⁺ ions can stabilize enolate intermediates during cyclization. For cinnolines, adding MnCl₂ (1 mM) to the reaction mixture may enhance regioselectivity.

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO improve solubility of intermediates.

  • Green Solvents : Ethanol-water mixtures (4:1) reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Step 1: Formation of the Cinnoline Core

The cinnoline scaffold is typically synthesized via condensation reactions between benzaldehyde derivatives and amine precursors. For example:

  • Reagents : Benzaldehyde derivatives, amine precursors (e.g., ethyl acetoacetate or acylated amines).

  • Conditions : Reflux in solvents like toluene or methanol, often with sodium methoxide as a base.

Step 3: Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of ester intermediates to generate the carboxylic acid:

  • Reagents : Sodium hydroxide (NaOH) in ethanol or methanol .

  • Conditions : Reflux for several hours .

Cyclization

The cinnoline core forms via intramolecular cyclization of intermediates such as acylated amines. For example, compounds like 2-((Z)-3-oxo-3-aryl-propenylamino)-benzoic acid methyl esters undergo cyclization under reflux conditions with sodium methoxide .

N-Alkylation

The benzyl group is introduced via an SN2 reaction mechanism:

  • Deprotonation : Sodium hydride abstracts a proton from the cinnoline nitrogen, generating a nucleophilic species.

  • Nucleophilic Attack : The deprotonated nitrogen attacks benzyl bromide, forming the N-benzyl intermediate .

Hydrolysis

Ester groups are hydrolyzed to carboxylic acids using basic conditions (e.g., NaOH in ethanol):

  • Mechanism : Saponification converts esters (e.g., methyl esters) to carboxylate salts, which are later acidified to yield the carboxylic acid .

Acylation and Amide Coupling

Derivatives of cinnoline-3-carboxylic acids can undergo further functionalization:

  • Acylation : Reagents like acetic anhydride or acyl chlorides modify the carboxylic acid group .

  • Amide Coupling : Activated carboxylic acids (e.g., using HOBt or HBTU) react with amines to form amides .

Reduction and Hydrogenation

Hydrogenation of nitro groups (if present) converts them to amino groups, as seen in quinoline analogs .

Key Reaction Data

Reaction Type Reagents/Conditions Yield Source
CyclizationSodium methoxide, reflux in methanol/toluene~70-90%
N-BenzylationBenzyl bromide, NaH, DMF, 90°C50-96%
HydrolysisNaOH, ethanol, reflux for 1–4 hours65-90%
Amide CouplingHOBt, PyBrop, DMF, DIEA, 24 hours25-80%

Structural and Functional Implications

  • Stability : The cinnoline core and benzyl substituent enhance stability, enabling diverse chemical transformations.

  • Reactivity : The carboxylic acid group allows for further derivatization (e.g., esterification, amide formation), expanding its utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives
  • This may improve target binding but reduce lipophilicity (log P ~1.5–2.0) ().
  • 8-Methoxy-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS 90771-54-3): Methoxy groups at position 8 improve solubility due to polar interactions, but steric hindrance may limit membrane permeability ().
Quinoline Isosteres

Benzoxazine Analogues

  • 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid (CAS 861338-27-4): Replaces the cinnoline ring with a benzoxazine system (oxygen instead of nitrogen at position 2). This modification decreases basicity (pKa ~3.5–4.0) and increases log P (~0.8–1.2) compared to cinnolines ().
  • 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid: Chloro and methyl substituents synergistically enhance lipophilicity (log P ~1.8), though reduced nitrogen content diminishes antibacterial activity relative to cinnolines ().

Pharmacokinetic and Physicochemical Properties

Compound log P pKa (COOH) Water Solubility Key Substituent Effect
6-Benzyl-4-oxo-cinnoline-3-COOH* ~2.1† ~3.8† Moderate Benzyl enhances lipophilicity
6-Chloro-4-oxo-cinnoline-3-COOH 1.6–2.0 3.5–4.0 High Chloro improves H-bonding
4-Methyl-benzoxazine-6-COOH 0.8–1.2 3.5–4.0 Very high Oxygen heteroatom lowers log P
Quinoline-3-COOH derivatives 1.5–2.5 4.0–4.5 Moderate Single N atom reduces polarity

*Estimated based on structural analogs (). †Predicted using QSAR models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Benzyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and what key intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization of cinnoline precursors. For example, analogous 4-oxo-1,4-dihydroquinoline derivatives are synthesized using carboxamide intermediates and cyclopropane ring formation, followed by benzylation . Key intermediates include benzyl-protected morpholinecarboxylates (e.g., Benzyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate), which are structurally similar and require purity >90% for optimal yields .

Q. What purification and characterization techniques are recommended for isolating this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purification, given its efficacy in resolving structurally similar benzoxazine and benzodioxine derivatives . Characterization should combine 1^1H/13^13C NMR for structural confirmation and mass spectrometry (HRMS) for molecular weight validation. Purity thresholds (>95% by HPLC) are critical to avoid byproduct interference .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (40–60%) and temperature (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via TLC and HPLC, comparing results to benzoic acid analogs, which show sensitivity to oxidative and hydrolytic breakdown .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model electrophilic/nucleophilic sites. For example, ICReDD’s integrated computational-experimental workflows use transition state analysis to predict regioselectivity in benzoxazine derivatives . Validate predictions with kinetic studies (e.g., time-resolved spectroscopy) .

Q. What experimental design strategies optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer : Employ factorial design (e.g., Box-Behnken or central composite design) to test variables like solvent polarity, temperature, and catalyst loading. For benzyloxycarbonylamino analogs, optimal yields are achieved at 60–80°C in DMF with Pd/C catalysts . Statistical analysis (ANOVA) identifies significant factors and interactions .

Q. How can researchers resolve contradictions in pharmacological data for this compound analogs?

  • Methodological Answer : Cross-validate bioactivity assays (e.g., CB2 receptor binding vs. cytotoxicity) using standardized protocols. For 4-quinolone-3-carboxamides, discrepancies in aqueous solubility were resolved by modifying substituent polarity, as demonstrated in SAR studies . Use meta-analysis frameworks to reconcile conflicting datasets .

Q. What advanced spectroscopic techniques elucidate the tautomeric equilibrium of this compound?

  • Methodological Answer : Variable-temperature NMR and IR spectroscopy can track keto-enol tautomerism. For related 4-hydroxybenzoic acids, 1^1H NMR chemical shifts at 100–150 MHz reveal equilibrium constants, while DFT calculations validate experimental observations .

Key Data for Experimental Design

Parameter Recommended Value/Range Source
Purity Threshold>95.0% (HPLC)
Optimal Reaction Temp60–80°C (DMF solvent)
Stability Storage4°C (desiccated)
Computational MethodDFT (B3LYP/6-31G*)

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